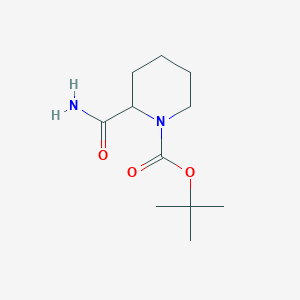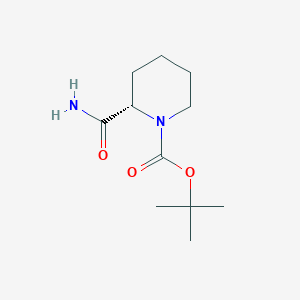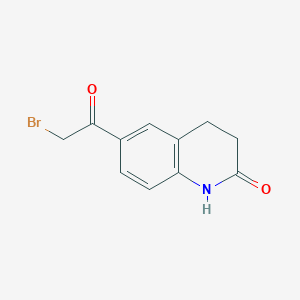
3,5-Difluoro-4'-méthylbenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex fluorinated organic compounds often involves nucleophilic aromatic substitution and other specialized reactions due to the presence of fluorine atoms, which can affect the reactivity of the aromatic ring. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to produce bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . Similarly, the synthesis of 3,5-bis(4-fluorobenzoyl)phenol involved polycondensation under various conditions, leading to the formation of cyclic, hyperbranched poly(ether ketone)s . These examples demonstrate the complexity and diversity of synthetic routes available for fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structures of fluorinated compounds are often characterized using spectroscopic methods such as 19F NMR, which can reflect the crowded nature of these molecules due to the presence of bulky fluorine atoms . X-ray crystallography is another powerful tool used to investigate the molecular structures, revealing large bond angles around atoms like phosphorus in the case of fluorinated phosphine derivatives . The molecular structure and vibrational frequencies of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, have been studied using Density Functional Theory (DFT) and spectroscopic techniques like FT-IR and FT-Raman .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo a variety of chemical reactions. For example, the extended Pummerer reaction was used to convert phenols into trifluoromethylbenzo[b]furans, demonstrating the reactivity of the methylthio group in further transformations . The synthesis of fluorinated polyimides from a novel fluorinated diamine monomer and various aromatic dianhydrides showcases the versatility of fluorinated compounds in forming high-performance materials with desirable properties such as solubility and thermal stability .
Physical and Chemical Properties Analysis
Fluorinated compounds exhibit unique physical and chemical properties due to the influence of fluorine atoms. For instance, fluorinated polyimides synthesized from diamine monomers and aromatic dianhydrides displayed excellent solubility, low color intensity, and low dielectric constants . The presence of fluorine can also affect the fluorescent properties and electrochemistry of compounds, as seen in the study of thiophene-fused 3-methylene-2,3-dihydrochalcogenophenes, where the heavy atom effect of selenium decreased the quantum yields . Additionally, the synthesis and characterization of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas provided insights into the vibrational spectral characteristics and intermolecular interactions influenced by different hydrogen bonds .
Applications De Recherche Scientifique
Matériaux énergétiques
La structure fluorée du composé est également avantageuse dans le domaine des matériaux énergétiques. Les chercheurs ont exploré son utilisation dans la conception d'explosifs à haute énergie et à faible sensibilité. Par exemple, il a été étudié en combinaison avec d'autres composés à haute énergie pour créer de nouveaux explosifs coulables offrant à la fois une forte énergie et une faible sensibilité .
Mécanisme D'action
Propriétés
IUPAC Name |
(3,5-difluorophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZSUGMQKHHAJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374269 |
Source


|
| Record name | 3,5-Difluoro-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844885-07-0 |
Source


|
| Record name | (3,5-Difluorophenyl)(4-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

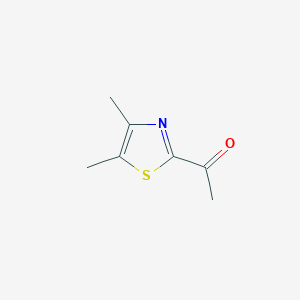

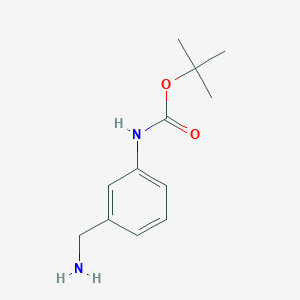
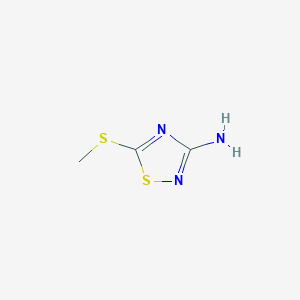
![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
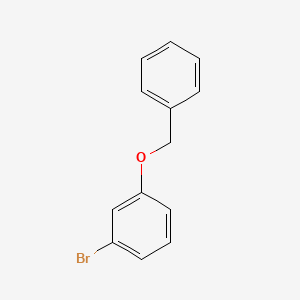
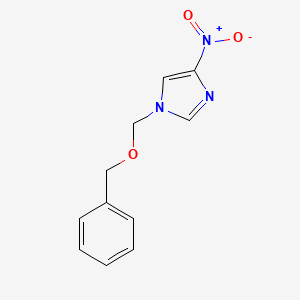

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)
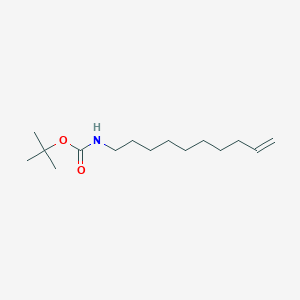
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)
